molecular formula C10H11BrO2 B8468210 (5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol

(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol

Cat. No. B8468210
M. Wt: 243.10 g/mol
InChI Key: JNBDTYWSSUFSSN-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A mixture of (5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol (390 mg, 1.6 mmol), Zn(CN)2 (113 mg, 0.960 mmol), TMEDA (0.37 mg), xantphose (4.6 mg) and Pd(dba)3 (2.6 mg) in anhydrous DMF was microwaved 10 min at 100° C. The reaction was quenched with water and extracted with EtOAc. The organic layer was washed with brine, dried and concentrated. The residue was purified with prep-HPLC to give 1-(hydroxymethyl)-3,4-dihydro-1H-isochromene-5-carbonitrile. 1H-NMR (400 MHz, CDCl3) δ: 7.49˜7.50 (m, 1H), 7.24˜7.48 (m, 2H), 4.76˜14.78 (m, 1H), 4.17˜4.22 (m, 1H), 3.76˜3.95 (m, 3H), 3.01˜3.09 (m, 1H), 2.89˜2.95 (m, 1H).
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
0.37 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)3
Quantity
2.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
113 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][O:6][CH:7]2[CH2:12][OH:13].[CH3:14][N:15](CCN(C)C)C>CN(C=O)C.[C-]#N.[C-]#N.[Zn+2]>[OH:13][CH2:12][CH:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:2]([C:14]#[N:15])[C:3]=2[CH2:4][CH2:5][O:6]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
BrC1=C2CCOC(C2=CC=C1)CO
Name
Quantity
0.37 mg
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Pd(dba)3
Quantity
2.6 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
113 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was microwaved 10 min at 100° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with prep-HPLC

Outcomes

Product
Name
Type
product
Smiles
OCC1OCCC=2C(=CC=CC12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.